4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde
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Overview
Description
Benzaldehyde, 4-[(2-hydroxyethyl)thio]- is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a benzaldehyde moiety substituted with a 2-hydroxyethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzaldehyde, 4-[(2-hydroxyethyl)thio]- can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 2-mercaptoethanol under suitable conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of Benzaldehyde, 4-[(2-hydroxyethyl)thio]- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[(2-hydroxyethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(2-hydroxyethyl)thio]benzoic acid.
Reduction: 4-[(2-hydroxyethyl)thio]benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
Benzaldehyde, 4-[(2-hydroxyethyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(2-hydroxyethyl)thio]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxyl and thio groups may also contribute to its reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the 2-hydroxyethylthio group, making it less reactive in certain contexts.
4-Hydroxybenzaldehyde: Contains a hydroxyl group but lacks the thio group.
4-(Methylthio)benzaldehyde: Contains a methylthio group instead of a hydroxyethylthio group.
Uniqueness
This combination of functional groups allows for diverse chemical transformations and interactions .
Properties
CAS No. |
53606-34-1 |
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Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4-(2-hydroxyethylsulfanyl)benzaldehyde |
InChI |
InChI=1S/C9H10O2S/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7,10H,5-6H2 |
InChI Key |
SDPWBDGMNVKHMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)SCCO |
Origin of Product |
United States |
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